![molecular formula C10H8Cl2FN3 B2614012 4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-26-7](/img/structure/B2614012.png)
4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
“4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is a specialty product for proteomics research . It has a molecular formula of C10H8Cl2FN3 and a molecular weight of 260.10 .
Molecular Structure Analysis
The molecular structure of “4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The molecule also contains two chloro groups and one fluoro group attached to the benzyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” are not available, it’s important to note that similar compounds can undergo a variety of reactions. For instance, boronic acids, which are structurally similar to the compound , can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
- Antidepressant Research : Researchers have explored the synthesis of tertiary alcohols using boronic acids. For instance, 4-chloro-1-(2,4-dichlorophenyl)butan-1-one reacts with 4-fluorophenyl boroxine to yield a targeted tertiary alcohol with high enantioselectivity .
Medicinal Chemistry and Drug Development
Future Directions
The future directions for research on “4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” and similar compounds are likely to be influenced by their potential biological activities. For instance, indole derivatives, which are structurally similar to the compound , have been shown to have a wide range of biological and clinical applications .
properties
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FN3/c11-7-2-1-3-9(13)6(7)4-16-5-8(12)10(14)15-16/h1-3,5H,4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNVRLUIPCVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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